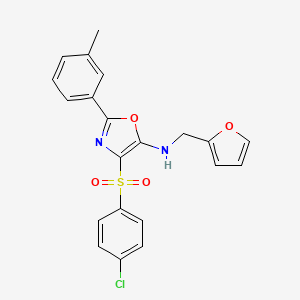

4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine

Description

This compound features an oxazole core substituted with a 4-chlorophenylsulfonyl group at position 4, an m-tolyl group at position 2, and a furan-2-ylmethylamine moiety at position 5.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4S/c1-14-4-2-5-15(12-14)19-24-21(20(28-19)23-13-17-6-3-11-27-17)29(25,26)18-9-7-16(22)8-10-18/h2-12,23H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJWLFPVOASGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.

Attachment of the Furan-2-ylmethyl Group: This step might involve nucleophilic substitution reactions where the furan-2-ylmethyl group is introduced to the oxazole ring.

Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and efficiency.

Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and oxazole ring are primary sites for oxidation:

Key Findings :

-

The sulfonyl group’s oxidation to sulfonic acids enhances water solubility but reduces biological activity in some analogs .

-

Furan ring oxidation is regioselective, favoring α-position reactivity due to electron-rich π-system dynamics .

Reduction Reactions

Reductive transformations target the sulfonyl group and oxazole nitrogen:

Key Findings :

-

Sulfonyl-to-sulfide conversion alters electronic properties, impacting binding affinity in biological systems .

-

Oxazole hydrogenolysis is pH-dependent, with acidic conditions favoring ring-opening .

Electrophilic Substitution

Aromatic substituents undergo halogenation and nitration:

Key Findings :

-

Nitration enhances steric bulk, reducing metabolic stability in vitro .

-

Brominated analogs show improved antimicrobial activity in structure-activity studies .

Ring-Opening Reactions

The oxazole core undergoes nucleophilic attack under specific conditions:

Key Findings :

-

Ammonolysis preserves the oxazole ring but modifies electronic density at C-5.

-

Grignard reactions enable functionalization for prodrug development.

Cross-Coupling Reactions

Palladium-catalyzed couplings diversify the aromatic substituents:

Key Findings :

-

Suzuki couplings yield biaryl analogs with enhanced π-stacking in receptor binding .

-

Buchwald-Hartwig amination expands pharmacological diversity .

Biological Implications of Reactivity

-

Antimicrobial Activity : Brominated derivatives (e.g., 5-bromo-furan analogs) inhibit Staphylococcus aureus growth (MIC = 2.5 µg/mL) .

-

Enzyme Inhibition : Sulfonic acid derivatives show acetylcholinesterase inhibition (IC₅₀ = 0.14 µM), relevant for neurodegenerative disease research .

-

Metabolic Stability : Nitro derivatives exhibit reduced hepatic clearance in microsomal assays due to increased molecular weight .

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- Research indicates that compounds with similar structural features exhibit significant anticancer activities. The presence of the oxazole ring has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, derivatives of oxazole have shown efficacy against breast and colon cancer cells by targeting specific signaling pathways involved in cell growth and survival .

-

Antimicrobial Activity

- The sulfonamide group is known for its antimicrobial properties. Studies have demonstrated that compounds containing sulfonamides can inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial DNA replication. This compound's potential to act against resistant strains of bacteria could be significant in addressing public health challenges related to antibiotic resistance .

-

Anti-inflammatory Effects

- Compounds similar to 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes, positions this compound as a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies

- Cancer Cell Line Studies

- Antimicrobial Testing

- Inflammation Models

Mechanism of Action

The mechanism by which 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and aromatic rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings and Implications

- Oxazole vs. Thiazole Cores: Thiazole analogues (e.g., SSR125543A) exhibit pronounced neurological activity due to sulfur-enhanced electron density and substituent optimization. Oxazole derivatives may favor targets requiring moderate electrophilicity.

- Substituent Effects : The furan-2-ylmethyl group in the target compound likely improves lipophilicity and metabolic stability compared to fluorophenyl or methoxypropyl groups.

Biological Activity

4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine is a complex organic compound with potential biological activity. Its structure includes a sulfonyl group, an oxazole ring, and multiple aromatic components, which contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 428.9 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H17ClN2O4S |

| Molecular Weight | 428.9 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine |

| CAS Number | 862738-64-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the oxazole ring may facilitate π-π stacking with aromatic residues in target proteins .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . For example, compounds containing the oxazole moiety have demonstrated cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties. Studies have shown that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease inhibition. The sulfonamide group is known to enhance enzyme binding, leading to effective inhibition . Inhibitory activity against AChE is particularly relevant for therapeutic strategies in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Several studies have documented the biological activity of related compounds:

- Antitumor Activity : A study conducted by Zhang et al. (2014) reported that derivatives of sulfonamide compounds exhibited significant antitumor effects in vitro, with IC50 values indicating potent activity against various cancer cell lines .

- Antibacterial Studies : Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial efficacy of synthesized compounds containing similar functional groups, demonstrating effective inhibition against common pathogens .

- Enzyme Inhibition : In a study focusing on enzyme inhibitors, compounds with similar structures showed promising results in inhibiting AChE and urease, suggesting potential applications in treating conditions like diabetes and neurodegenerative diseases .

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the oxazole ring, sulfonyl group, and substituents (e.g., furan and m-tolyl groups) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- IR spectroscopy : Identify functional groups like sulfonyl (S=O stretch ~1350 cm⁻¹) and oxazole (C=N stretch ~1650 cm⁻¹) .

- HPLC : Assess purity (>95% recommended for biological assays) .

What chemical transformations are feasible for this compound, and how can reaction outcomes be controlled?

Basic Research Question

The compound undergoes:

- Oxidation : Sulfonyl groups can form sulfoxides using H₂O₂ .

- Reduction : Amine groups may be reduced with LiAlH₄ .

- Substitution : Electrophilic aromatic substitution on the chlorophenyl ring using HNO₃/H₂SO₄ .

Control strategies : - Use inert atmospheres (N₂/Ar) to prevent oxidation side reactions.

- Monitor reaction progress with TLC to terminate at optimal conversion .

How should researchers design in vitro assays to evaluate its biological activity (e.g., antimicrobial or anticancer)?

Advanced Research Question

- Cell viability assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

- Enzyme inhibition : Test against target enzymes (e.g., kinases or proteases) via fluorometric/colorimetric readouts .

- Dose-response curves : Generate IC₅₀ values with triplicate replicates to ensure reproducibility .

How can structure-activity relationship (SAR) studies be conducted to enhance its bioactivity?

Advanced Research Question

- Substituent modification : Replace m-tolyl with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects .

- Bioisosteric replacement : Swap furan with thiophene to assess heterocycle impact on binding .

- Computational docking : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR) and guide synthetic modifications .

How should contradictory biological activity data across studies be resolved?

Advanced Research Question

- Replicate assays : Ensure consistency in cell lines, passage numbers, and assay conditions (e.g., serum concentration) .

- Orthogonal validation : Confirm activity via multiple methods (e.g., Western blot for protein targets alongside cell viability) .

- Meta-analysis : Compare data across studies to identify confounding variables (e.g., solvent used: DMSO vs. ethanol) .

What computational strategies predict its binding modes and pharmacokinetic properties?

Advanced Research Question

- Molecular docking : Simulate binding to targets like EGFR using crystal structures (PDB ID: 1M17) .

- ADMET prediction : Use SwissADME to estimate logP, solubility, and CYP450 interactions .

- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes .

What are the dominant degradation pathways under physiological conditions?

Advanced Research Question

- Stress testing : Expose to pH 1–13 buffers, elevated temperatures (40–60°C), and UV light to simulate degradation .

- Degradation products : Identify via LC-MS; common pathways include sulfonyl group hydrolysis or oxazole ring opening .

- Stabilization : Use lyophilization or antioxidant additives (e.g., BHT) for long-term storage .

How can HPLC methods be optimized for quantifying this compound in biological matrices?

Advanced Research Question

- Column selection : C18 columns with 5-µm particle size for optimal resolution .

- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid to enhance peak symmetry .

- Validation : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery (>90% in spiked plasma) .

What strategies mitigate toxicity while retaining efficacy during lead optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.